
2-Acetamido-5-bromopyridine
Overview
Description
LY 178002 is a potent inhibitor of 5-lipoxygenase and phospholipase A2. It has shown significant efficacy in inhibiting the production of leukotriene B4 by human polymorphonuclear leukocytes and exhibits relatively weak inhibition on cyclooxygenase . This compound has been studied for its anti-inflammatory properties and potential therapeutic applications in various diseases .
Preparation Methods
The synthesis of LY 178002 involves multiple steps, starting with the preparation of the core thiazolidinone structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinone Core: The core structure is synthesized through a cyclization reaction involving a thioamide and a carbonyl compound.
Substitution Reactions: Various substituents are introduced to the core structure through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
LY 178002 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enzyme Inhibition Studies
2-Acetamido-5-bromopyridine is primarily recognized for its role as an inhibitor of key enzymes involved in inflammatory processes:
- 5-Lipoxygenase Inhibition : This compound has shown significant efficacy in inhibiting 5-lipoxygenase, an enzyme responsible for leukotriene synthesis. Leukotrienes are mediators of inflammation and are implicated in various diseases, including asthma and arthritis.
- Phospholipase A2 Inhibition : It also inhibits phospholipase A2, contributing to its anti-inflammatory properties. This dual inhibition makes it a valuable compound for studying inflammatory pathways and potential treatments for related conditions.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating inflammatory diseases and neurodegenerative disorders. Its mechanism of action involves reducing the production of leukotriene B4, which is associated with inflammation.
Case Study 1: Inhibition of Leukotriene Production
A study demonstrated that this compound effectively inhibited leukotriene B4 production in human polymorphonuclear leukocytes. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Synthesis Optimization
Research has focused on optimizing the synthesis of this compound through various catalytic methods, including the Heck reaction. This optimization is crucial for scaling up production for pharmaceutical applications, ensuring high yield and purity .
Mechanism of Action
LY 178002 exerts its effects by inhibiting the enzymatic activity of 5-lipoxygenase and phospholipase A2. This inhibition leads to a decrease in the production of leukotriene B4, a potent inflammatory mediator. The compound also shows weak inhibition of cyclooxygenase, further contributing to its anti-inflammatory properties . The molecular targets and pathways involved include the arachidonic acid cascade and the inhibition of lipid peroxidation .
Comparison with Similar Compounds
LY 178002 is unique in its dual inhibition of 5-lipoxygenase and phospholipase A2. Similar compounds include:
LY 256548: Another inhibitor of 5-lipoxygenase and phospholipase A2, but with different potency and efficacy.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Aspirin: A well-known cyclooxygenase inhibitor with anti-inflammatory properties.
LY 178002 stands out due to its combined inhibition of multiple enzymes in the arachidonic acid cascade, making it a valuable tool in the study of inflammatory processes .
Biological Activity
2-Acetamido-5-bromopyridine is an organic compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 215.05 g/mol. The compound features an acetamido group and a bromine atom attached to a pyridine ring, which contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various methods, often involving the bromination of pyridine derivatives followed by acylation. The synthesis typically yields high purity levels, making it suitable for further biological testing and applications in drug development.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This is attributed to its ability to interfere with bacterial cell wall synthesis or function.
- Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of bromopyridines have shown promise in targeting specific cancer pathways, suggesting that this compound may also possess anticancer activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to significant therapeutic effects, particularly in metabolic diseases or conditions influenced by enzyme activity .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Cytotoxicity Assay :
-
Enzyme Inhibition Study :
- Research focusing on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The inhibition constant (K) was determined to be 12 µM, suggesting that this compound could be explored for neuroprotective applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Isonicotinic Acid | Pyridine ring with a carboxylic group | Antimicrobial properties |
5-Bromoisonicotinic Acid | Similar structure without acetamido group | Antimicrobial properties |
2-Acetylamino-5-bromopyridine | Acetylamino group at different position | Potential anticancer properties |
This table illustrates how structural modifications can influence biological activities, highlighting the unique profile of this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-Acetamido-5-bromopyridine?
- Methodological Answer :
- Melting Point : Confirm purity via lit. range (175–179°C) using differential scanning calorimetry (DSC) .
- X-ray Crystallography : Resolve crystal structure to analyze planarity and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions) .
- NMR/IR Spectroscopy : Use / NMR to confirm substitution patterns and IR to identify acetamido C=O stretching (~1650–1700 cm) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Hazard Codes : Follow R22 (harmful if swallowed), R36/37/38 (irritating to eyes/respiratory system/skin), and R43 (sensitization risk) .
- Storage : Keep in a cool, dry place away from oxidizers. Use PPE (gloves, goggles, respirator) during handling .
- WGK Rating : Class 3 (highly water-hazardous); avoid environmental release .
Advanced Research Questions
Q. How can the Heck reaction be optimized for vinylation of this compound?
- Methodological Answer :
- Catalytic System : Use Pd(OAc) with tri--tolylphosphine and BINAP (racemic or S-(−)-enantiomer) to enhance regioselectivity and yield .
- Conditions : Ethylene gas (1 atm), DMF solvent, 80–100°C. Monitor reaction progress via TLC or HPLC .
- Scale-Up : For multikilogram synthesis, maintain inert atmosphere (N) and optimize ligand-to-catalyst ratio (2:1) to suppress side reactions .
Q. How to resolve contradictions in reported melting points or spectral data for derivatives?
- Methodological Answer :
- Purity Assessment : Recrystallize from methanol/water mixtures and compare DSC profiles with literature .
- Spectral Validation : Cross-reference NMR shifts (e.g., pyridine H-6 at δ ~8.2 ppm) with authentic samples .
- Crystallographic Consistency : Check for polymorphic variations using single-crystal X-ray diffraction .
Q. What strategies improve regioselectivity in functionalizing this compound?
- Methodological Answer :
- Directing Groups : Leverage the acetamido moiety to guide electrophilic substitution at the 5-position. Use Br/FeCl for bromination .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(dppf)Cl, KCO, DME/HO) to couple with boronic acids at the bromine site .
- Protection/Deprotection : Temporarily protect the acetamido group (e.g., Boc) to avoid side reactions during halogenation .
Q. How to analyze hydrogen-bonding networks in co-crystals of this compound?
- Methodological Answer :
- Co-Crystallization : Combine with 4-hydroxybenzoic acid in methanol to form 1:1 co-crystals. Slow evaporation enhances crystal quality .
- X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯O and O–H⋯N bonds) and quantify dihedral angles between aromatic planes .
- Thermal Analysis : Correlate hydrogen-bond strength with DSC stability profiles (e.g., decomposition >250°C) .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCOXATGBYERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303622 | |
Record name | 2-Acetamido-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-97-3 | |
Record name | 7169-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamido-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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